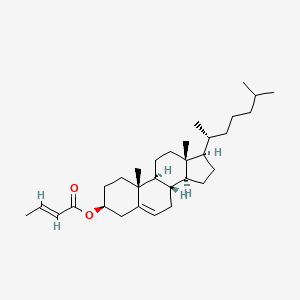

Cholest-5-en-3beta-yl crotonate

説明

Cholest-5-en-3beta-yl crotonate is a sterol ester derived from cholesterol, where the hydroxyl group at the 3beta position is esterified with crotonic acid (2-butenoic acid). Its molecular formula is C₃₁H₅₀O₂ (molecular weight: 478.72 g/mol), featuring a cholest-5-ene backbone and an α,β-unsaturated crotonate moiety . The compound’s structure includes eight defined stereocenters, critical for its physicochemical behavior .

This compound’s α,β-unsaturated ester group confers reactivity typical of conjugated carbonyl systems, such as susceptibility to nucleophilic attacks and participation in Diels-Alder reactions.

特性

CAS番号 |

24951-77-7 |

|---|---|

分子式 |

C31H50O2 |

分子量 |

454.7 g/mol |

IUPAC名 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-but-2-enoate |

InChI |

InChI=1S/C31H50O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h7,9,12,21-22,24-28H,8,10-11,13-20H2,1-6H3/b9-7+/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 |

InChIキー |

WAPKZPLWLMQRHV-SSGLBJFFSA-N |

異性体SMILES |

C/C=C/C(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

正規SMILES |

CC=CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3beta-yl crotonate typically involves the esterification reaction between cholest-5-en-3beta-ol and crotonic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high purity and yield.

化学反応の分析

Types of Reactions

Cholest-5-en-3beta-yl crotonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require nucleophiles such as amines or alcohols and may be catalyzed by acids or bases.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides, depending on the nucleophile used.

科学的研究の応用

Cholest-5-en-3beta-yl crotonate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cellular processes and membrane dynamics.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of specialized materials and chemicals.

作用機序

The mechanism of action of cholest-5-en-3beta-yl crotonate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing cholest-5-en-3beta-ol and crotonic acid. These products can then participate in various biochemical pathways, influencing cellular functions and signaling processes .

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Observations :

- Sterol vs. Simple Esters : this compound’s sterol backbone drastically increases molecular weight and lipophilicity compared to linear esters like ethyl crotonate. This structural difference limits volatility and may influence membrane permeability in biological systems .

Reactivity and Metabolic Pathways

- Crotonate vs. This suggests that this compound may resist enzymatic hydrolysis in certain metabolic pathways .

- Ozone Reactivity : Methyl and ethyl crotonate exhibit distinct ozone reaction rate coefficients (3.0 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ for methyl crotonate), attributed to their α,β-unsaturation. Cholesterol-based crotonates likely share this reactivity but with slower kinetics due to steric shielding by the sterol backbone .

生物活性

Cholest-5-en-3beta-yl crotonate, a derivative of cholesterol, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, highlighting its significance in various biological contexts.

Chemical Structure and Properties

This compound is a cholesterol ester characterized by the following structural formula:

- Molecular Formula : CHO

- Molecular Weight : 414.67 g/mol

- CAS Number : 1989-52-2

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving db/db mice demonstrated that dietary supplementation with related cholesterol derivatives, such as 5-cholestenone, reduced inflammatory cytokines including TNFα and IL-6. These findings suggest that this compound may similarly modulate inflammatory pathways by inhibiting the NFκB signaling pathway, which is crucial in chronic inflammation responses .

Metabolic Regulation

The compound has been implicated in metabolic regulation. In db/db mice models, it was observed that cholesterol derivatives could alleviate hyperglycemia and hyperinsulinemia, conditions often associated with obesity and metabolic syndrome. The reduction in serum triglyceride levels further supports its role in lipid metabolism .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- NFκB Pathway Inhibition : The compound appears to inhibit NFκB activation, a key regulator of inflammation. This inhibition could lead to decreased expression of pro-inflammatory cytokines.

- Lipid Metabolism : Cholesterol derivatives may enhance hepatic β-oxidation enzyme activity, thereby promoting the breakdown of fatty acids and reducing lipid accumulation .

- Adiponectin Modulation : While not as pronounced as other effects, there is evidence suggesting that this compound can influence adiponectin levels, a hormone involved in regulating glucose levels and fatty acid breakdown .

Case Studies and Research Findings

Several studies have highlighted the biological activities of cholesterol derivatives related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。